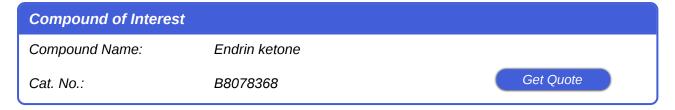


Endrin Ketone: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin ketone (CAS Registry Number: 53494-70-5) is a significant metabolite of the organochlorine pesticide endrin.[1] Understanding its chemical and physical properties, metabolic pathways, and analytical detection methods is crucial for toxicological assessments and environmental monitoring. This technical guide provides an in-depth overview of **Endrin ketone**, including its molecular characteristics, physicochemical data, a detailed experimental protocol for its detection in environmental matrices, and a depiction of its metabolic formation from endrin.

Introduction

Endrin ketone, a pentacyclic ketone derivative, is primarily formed through the photoisomerization of endrin in the environment and as a metabolic product in biological systems.[1] Its persistence and potential toxicity, inherited from its parent compound, necessitate robust analytical methods for its detection and a thorough understanding of its biochemical interactions. This document serves as a technical resource for professionals engaged in research, drug development, and environmental science, providing key data and methodologies related to **Endrin ketone**.

Molecular and Physicochemical Properties



The fundamental molecular and physicochemical properties of **Endrin ketone** are summarized below. These data are essential for developing analytical standards, predicting environmental fate, and understanding its toxicological profile.

Table 1: Molecular and Chemical Properties of Endrin

Ketone

Property	Value	Reference
Molecular Formula	C12H8Cl6O	[2]
Molecular Weight	380.91 g/mol	[2][3]
CAS Registry Number	53494-70-5	
IUPAC Name	1,2,2,3,10,11- hexachloropentacyclo[5.4.1.0 ³ , ¹⁰ .0 ⁴ , ¹² .0 ⁵ , ⁹]dodecan-8-one	_
Synonyms	delta-Ketoendrin, δ-Keto 153, SD 2614	_

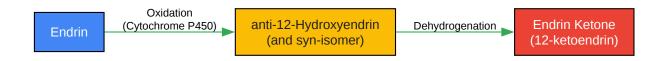
Table 2: Physicochemical Properties of Endrin Ketone

Property	Value	Reference
Physical State	Solid	
Melting Point	285 °C	
Log Kow (Octanol-Water Partition Coefficient)	4.99 (calculated)	
Vapor Pressure	No data available	_
Water Solubility	No data available	_
Henry's Law Constant	2.02x10 ⁻⁸ atm-m³/mol	

Metabolic Pathway



Endrin undergoes biotransformation in biological systems to produce **Endrin ketone** (12-ketoendrin). This metabolic conversion is a critical aspect of its toxicology. The primary pathway involves a two-step enzymatic process. Initially, endrin is oxidized at the methylene bridge to form hydroxylated intermediates, syn- and anti-12-hydroxyendrin. This reaction is catalyzed by cytochrome P450 monooxygenases. Subsequently, these alcohol intermediates are dehydrogenated to form the more toxic metabolite, 12-ketoendrin.



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Metabolic conversion of Endrin to **Endrin Ketone**.

Experimental Protocols

Accurate quantification of **Endrin ketone** in various matrices is essential for toxicological studies and environmental assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and reliable method.

Analysis of Endrin Ketone in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of organochlorine pesticides in soil.

4.1.1. Sample Preparation (Modified QuEChERS Approach)

- Weighing and Spiking: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. For recovery studies, spike the sample with a known concentration of **Endrin ketone** standard solution.
- Hydration: Add 10 mL of deionized water to the soil sample.
- Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 5 minutes using an automated shaker.



- Salting Out: Add an appropriate amount of a salting-out mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Shake for another 5 minutes.
- Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 5 minutes to separate the acetonitrile layer.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interfering matrix components. Vortex for 1 minute and centrifuge.
- Final Extract: The resulting supernatant is the final extract for GC-MS analysis.

4.1.2. GC-MS Instrumental Analysis

- Gas Chromatograph: Agilent 8890 GC system or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: A 5%-phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID x 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection: 1 μL of the final extract is injected in splitless mode.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 160 °C at 25 °C/min, hold for 1 minute.
 - Ramp to 175 °C at 15 °C/min, hold for 3 minutes.
 - Ramp to 220 °C at 40 °C/min, hold for 3 minutes.
 - Ramp to 250 °C at 30 °C/min, hold for 2 minutes.



- Ramp to 310 °C at 30 °C/min, hold for 2 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
 Monitor characteristic ions for **Endrin ketone**.

4.1.3. Quality Control

- Calibration: A multi-point calibration curve should be prepared using certified reference standards of Endrin ketone.
- Blanks: Method blanks should be analyzed to check for contamination.
- Spikes: Matrix spikes and spike duplicates should be analyzed to assess method accuracy and precision.
- Degradation Check: The degradation of labile pesticides like endrin and DDT should be monitored to ensure the inertness of the GC system.

Conclusion

This technical guide provides a consolidated resource on the molecular and chemical properties, metabolic formation, and analytical determination of **Endrin ketone**. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their work related to this important environmental contaminant and metabolite. The continued study of **Endrin ketone** is vital for a comprehensive understanding of the environmental and health impacts of endrin exposure.

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